

9-Vinylnanthracene (CAS Number 2444-68-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Vinylnanthracene

Cat. No.: B1293765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **9-Vinylnanthracene**, a versatile aromatic compound with significant applications in polymer chemistry, organic synthesis, and materials science. This document consolidates key information on its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, spectroscopic data, and safety information.

Chemical and Physical Properties

9-Vinylnanthracene is a yellow to green crystalline solid at room temperature.^[1] Its core structure consists of a vinyl group attached to the 9-position of an anthracene moiety. This combination of a reactive vinyl group and a large, fluorescent aromatic system makes it a valuable building block for a variety of advanced materials.

Table 1: Physical and Chemical Properties of **9-Vinylnanthracene**

Property	Value	Reference(s)
CAS Number	2444-68-0	[2]
Molecular Formula	C ₁₆ H ₁₂	[3]
Molecular Weight	204.27 g/mol	[3]
Appearance	Yellow to green crystalline solid	[1]
Melting Point	62-65 °C	[4]
Boiling Point	61-66 °C at 10 mmHg	[4]
Solubility	Generally soluble in aromatic and chlorinated hydrocarbons; sparingly soluble in lower alcohols.	[1]

Spectroscopic Data

The structural features of **9-Vinylnanthracene** give rise to a characteristic spectroscopic fingerprint.

Table 2: Spectroscopic Data for **9-Vinylnanthracene**

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃)	δ (ppm): 8.41 (s, 1H, H10), 8.27 (d, 2H, H4, H5), 7.99 (d, 2H, H1, H8), 7.52-7.45 (m, 4H, H2, H3, H6, H7), 7.29 (dd, 1H, -CH=CH ₂), 6.01 (d, 1H, - CH=CH ₂ trans), 5.55 (d, 1H, - CH=CH ₂ cis)	[5][6]
¹³ C NMR (CDCl ₃)	δ (ppm): 131.6, 131.3, 130.2, 128.9, 128.6, 126.6, 125.9, 125.3, 125.1, 122.8	[7][8]
FTIR (KBr)	Major peaks (cm ⁻¹): 3048 (Ar- H stretch), 1625 (C=C stretch, vinyl), 1520, 1445 (Ar C=C stretch), 985, 905 (C-H bend, vinyl)	[9]
UV-Vis (cyclohexane)	Excitation Maximum (λ_{ex}): 368 nm	[10]
Fluorescence (cyclohexane)	Emission Maximum (λ_{em}): 427 nm	[10]

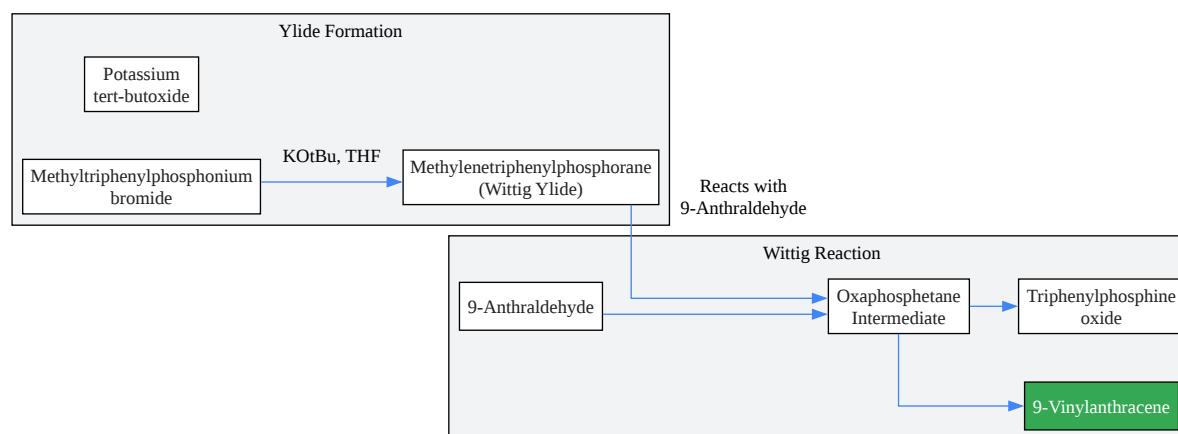
Synthesis of 9-Vinylanthracene

9-Vinylanthracene is commonly synthesized via the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from established Wittig reaction procedures on similar aromatic aldehydes.[11][12][13][14]

Materials:


- 9-Anthraldehyde

- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane
- Hexane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

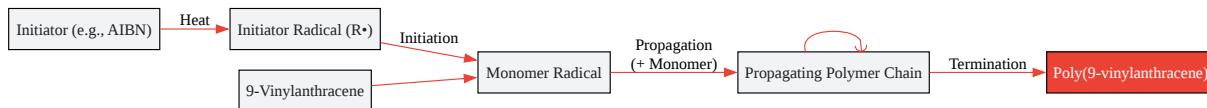
- Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Wittig Reaction: Dissolve 9-anthraldehyde (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
- Let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding distilled water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.[15][16]
- Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure **9-Vinylanthracene** as a yellow crystalline solid.[17][18]

[Click to download full resolution via product page](#)

Synthesis of **9-Vinylanthracene** via the Wittig Reaction.

Polymerization of 9-Vinylnanthracene


9-Vinylnanthracene can undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways, to produce poly(**9-vinylnanthracene**). The properties of the resulting polymer are highly dependent on the polymerization method.

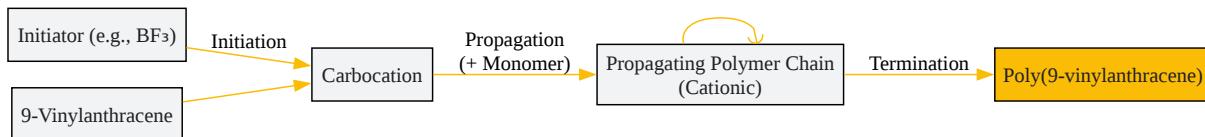
Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers.[\[19\]](#)[\[20\]](#)

Experimental Protocol:

- Dissolve **9-Vinylnanthracene** in a suitable solvent (e.g., toluene or benzene) in a reaction flask.
- Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- De-gas the solution by several freeze-pump-thaw cycles.
- Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) under an inert atmosphere and stir for a specified time (e.g., 24 hours).
- Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
- Filter and dry the polymer under vacuum.

[Click to download full resolution via product page](#)


Free-Radical Polymerization of **9-Vinylnanthracene**.

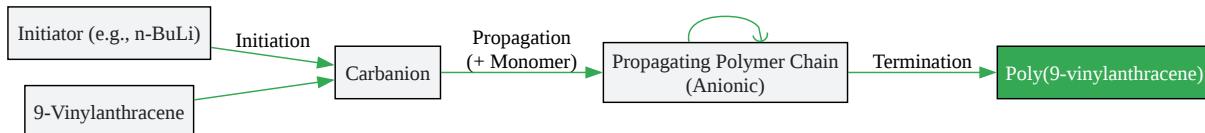
Cationic Polymerization

Cationic polymerization is initiated by an electrophile and is suitable for vinyl monomers with electron-donating groups.[21][22][23]

Experimental Protocol:

- In a glovebox or under high vacuum conditions, dissolve purified **9-Vinylanthracene** in a dry, non-polar solvent (e.g., dichloromethane or hexane) in a flame-dried reaction vessel.
- Cool the solution to a low temperature (e.g., -78 °C).
- Add a Lewis acid initiator, such as boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), to the stirred solution.
- Allow the polymerization to proceed for the desired time.
- Terminate the reaction by adding a quenching agent like methanol.
- Precipitate, filter, and dry the polymer as described for free-radical polymerization.

[Click to download full resolution via product page](#)


Cationic Polymerization of **9-Vinylanthracene**.

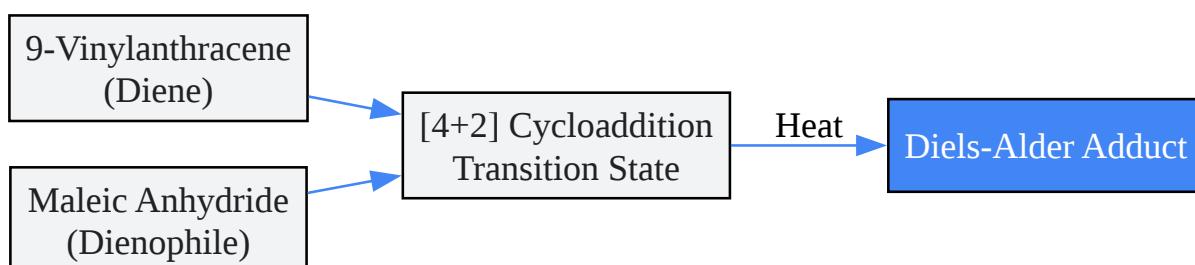
Anionic Polymerization

Anionic polymerization, often a "living" polymerization, is initiated by a nucleophile and allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[24][25][26][27]

Experimental Protocol:

- Rigorous purification of the monomer and solvent is crucial. Purify **9-Vinylanthracene** by recrystallization and sublimation. Dry the solvent (e.g., THF) over a suitable drying agent and distill it under vacuum.
- In a high-vacuum apparatus, dissolve the purified monomer in the dry solvent.
- Cool the solution to a low temperature (e.g., -78 °C).
- Add an organometallic initiator, such as n-butyllithium (n-BuLi), via syringe.
- A color change often indicates the formation of the propagating anionic species.
- Allow the polymerization to proceed to completion.
- Terminate the "living" polymer chains by adding a proton source, such as degassed methanol.
- Precipitate, filter, and dry the polymer.

[Click to download full resolution via product page](#)


Anionic Polymerization of **9-Vinylanthracene**.

Diels-Alder Reaction

The anthracene core of **9-Vinylanthracene** can act as a diene in Diels-Alder reactions with suitable dienophiles, such as maleic anhydride. This [4+2] cycloaddition reaction is a powerful tool for the synthesis of complex cyclic structures.[28][29][30][31][32]

Experimental Protocol:

- In a round-bottom flask, dissolve **9-Vinylnanthracene** and maleic anhydride (1 equivalent) in a high-boiling solvent like xylene.
- Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) for several hours.
- Monitor the reaction by TLC. The disappearance of the starting materials indicates the completion of the reaction.
- Cool the reaction mixture to room temperature, which should cause the product to crystallize.
- Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or hexane.
- Recrystallize the product from a suitable solvent to obtain the pure Diels-Alder adduct.

[Click to download full resolution via product page](#)

Diels-Alder Reaction of **9-Vinylnanthracene**.

Applications

The unique photophysical and chemical properties of **9-Vinylnanthracene** and its polymer make them suitable for a range of applications:

- Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of the anthracene moiety makes poly(**9-vinylnanthracene**) a candidate for use as an emissive layer or host material in OLEDs.
- Fluorescent Probes and Sensors: The sensitivity of anthracene's fluorescence to its local environment allows for the development of chemical sensors.

- Polymer Chemistry: **9-Vinylnanthracene** is a versatile monomer for the synthesis of polymers with tailored optical and electronic properties.[4]
- Organic Synthesis: The vinyl group and the anthracene core provide multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules.

Safety Information

9-Vinylnanthracene should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety and Handling Information for **9-Vinylnanthracene**

Aspect	Recommendation
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and a lab coat should be worn.
Handling	Avoid inhalation of dust and contact with skin and eyes.
Storage	Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disposal	Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a solid foundation for researchers and professionals working with **9-Vinylnanthracene**. For more specific applications and advanced protocols, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 9-Vinylanthracene | C16H12 | CID 17125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Spectrum [9-Vinyl Anthracene] | AAT Bioquest [aatbio.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. How To [chem.rochester.edu]
- 18. pslc.ws [pslc.ws]
- 19. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. acert.cornell.edu [acert.cornell.edu]
- 21. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 24. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 25. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 26. youtube.com [youtube.com]
- 27. web.mnstate.edu [web.mnstate.edu]
- 28. academics.su.edu.krd [academics.su.edu.krd]
- 29. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 30. Consider the diels-alder reaction of anthracene and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 31. researchgate.net [researchgate.net]
- 32. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9-Vinylanthracene (CAS Number 2444-68-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293765#9-vinylanthracene-cas-number-2444-68-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com